1-Cyclopropyl-3-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPSUMGHUALRQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341763 | |
| Record name | 1-Cyclopropyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22396-07-2 | |
| Record name | 1-Cyclopropyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Cyclopropyl 3 Nitrobenzene and Its Analogs
Strategic Approaches for the Direct Synthesis of 1-Cyclopropyl-3-nitrobenzene
The direct construction of the this compound scaffold can be approached from two primary retrosynthetic disconnections: electrophilic nitration of a cyclopropylbenzene (B146485) precursor or the introduction of a cyclopropyl (B3062369) moiety onto a pre-functionalized nitroarene.
Established Synthetic Pathways for the this compound Core
Established methods for synthesizing the this compound core primarily rely on conventional aromatic functionalization techniques. One of the most direct methods is the electrophilic nitration of cyclopropylbenzene. This reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid. acs.orglibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich benzene (B151609) ring. chemistrysteps.comyoutube.com The cyclopropyl group is an ortho-, para-director; however, the meta isomer is also formed. The reaction temperature must be carefully controlled, as higher temperatures can lead to the formation of dinitrated products. libretexts.org
An alternative and highly versatile pathway is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org This palladium-catalyzed method involves the reaction of an aryl halide, such as 1-bromo-3-nitrobenzene (B119269) or 1-chloro-3-nitrobenzene, with cyclopropylboronic acid or its corresponding trifluoroborate salt. nih.gov This approach offers broad functional group tolerance and typically proceeds under mild conditions, making it suitable for complex molecule synthesis. nih.govaudreyli.com The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
| Method | Reactants | Key Reagents/Catalysts | Description |
| Electrophilic Nitration | Cyclopropylbenzene | Conc. HNO₃, Conc. H₂SO₄ | Direct nitration of the aromatic ring. The cyclopropyl group directs substitution, but a mixture of isomers including the meta product is typically obtained. acs.orglibretexts.org |
| Suzuki-Miyaura Coupling | 1-Halo-3-nitrobenzene, Cyclopropylboronic acid | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃), Ligand (e.g., PPh₃) | Palladium-catalyzed cross-coupling forms a C-C bond between the aromatic ring and the cyclopropyl group. Tolerates a wide range of functional groups. wikipedia.orgaudreyli.com |
Explorations in Cyclopropylation Reactions Towards Nitroarene Systems
Modern synthetic efforts have focused on the direct cyclopropylation of nitroarenes, which can be challenging due to the electron-withdrawing nature of the nitro group. A significant advancement in this area is the dearomative cyclopropanation of nitro-substituted arenes. The Corey-Chaykovsky reaction, which traditionally involves the reaction of sulfur ylides with enones to form cyclopropanes, has been successfully applied to nitronaphthalene derivatives. researchgate.netacs.orgorganic-chemistry.org In this transformation, the nitronaphthalene acts as a Michael acceptor for the sulfur ylide. researchgate.netacs.org Mechanistic studies suggest that the reaction proceeds through the formation of a Meisenheimer-type adduct, which then undergoes intramolecular cyclization to yield the dearomatized benzonorcaradiene product. researchgate.netthieme-connect.com This method represents a powerful, transition-metal-free approach to access cyclopropane-fused nitroaromatic systems. acs.org Sterically demanding substituents on the carbanionic center of the ylide have been shown to favor cyclopropane (B1198618) formation over competitive side reactions. researchgate.netacs.org
Synthesis of Substituted Cyclopropyl-Nitrobenzene Derivatives and Key Intermediates
The synthesis of analogs of this compound and related intermediates expands the chemical space available for further functionalization and application.
Formation of Halo-Cyclopropyl-Nitrobenzene Analogs
The synthesis of halo-substituted cyclopropyl-nitrobenzene derivatives can be achieved through standard electrophilic aromatic substitution reactions on appropriate precursors. For instance, the nitration of a halo-substituted cyclopropylbenzene, such as 1-bromo-2-cyclopropylbenzene, would be expected to yield a mixture of nitrated products. Alternatively, direct halogenation of this compound using reagents like N-bromosuccinimide (NBS) or molecular bromine with a Lewis acid catalyst could introduce a halogen atom onto the ring, with its position dictated by the directing effects of the existing substituents.
Utilization of Donor-Acceptor Cyclopropanes in Nitroarene-Containing Heterocycle Synthesis
Donor-acceptor (D-A) cyclopropanes are highly versatile three-carbon building blocks in organic synthesis. nih.gov Their high ring strain and polarized carbon-carbon bond allow them to function as 1,3-zwitterionic synthons. nih.gov When a nitro-substituted aryl group acts as the donor and electron-withdrawing groups (e.g., esters) act as acceptors on the cyclopropane ring, these molecules become activated for various cycloaddition reactions.
These activated D-A cyclopropanes can undergo formal (3+2)-cycloaddition reactions with a range of dipolarophiles, such as nitriles, aldehydes, and imines, to construct five-membered heterocyclic rings. nih.govresearchgate.netnih.gov The reaction is often promoted by a Lewis acid, which coordinates to the acceptor groups, facilitating the ring-opening of the cyclopropane and subsequent annulation. This strategy provides a powerful route to complex heterocyclic structures containing a nitroarene moiety. rsc.org
Stereoselective and Enantioselective Routes to Cyclopropyl-Substituted Nitro-Compounds
Controlling the stereochemistry of the cyclopropane ring is crucial for many applications. Significant progress has been made in the development of stereoselective and enantioselective methods for synthesizing cyclopropyl-substituted nitro compounds.
Organocatalysis: A prominent strategy involves a domino Michael-addition/intramolecular-alkylation sequence. nih.gov For instance, the addition of bromonitromethane (B42901) or dimethyl chloromalonate to α,β-unsaturated ketones or nitroolefins, catalyzed by chiral organocatalysts like cinchona alkaloid derivatives, can produce highly functionalized nitrocyclopropanes. nih.govnih.govacs.org These reactions proceed through the formation of a Michael adduct, which then undergoes intramolecular cyclization with high diastereoselectivity and enantioselectivity (up to 96-98% ee). nih.govnih.govresearchgate.net
Biocatalysis: Engineered heme proteins, particularly myoglobin (B1173299) variants, have emerged as powerful biocatalysts for asymmetric carbene transfer reactions. digitellinc.com These "carbene transferases" can catalyze the cyclopropanation of olefins with diazo compounds. While the cyclopropanation of electron-deficient olefins (like those bearing a nitro group) can be challenging, engineered myoglobins have been developed that can perform these transformations with high yields and excellent enantioselectivity (up to 99% ee). digitellinc.comrochester.eduwpmucdn.com This chemoenzymatic approach offers a sustainable and highly selective route to chiral cyclopropyl nitro compounds. wpmucdn.com
| Method | Catalyst/Reagent Type | Substrates | Key Features | Stereoselectivity |
| Organocatalysis | Chiral Tertiary Amines / Cinchona Alkaloids nih.govnih.gov | Nitroolefins, Dimethyl chloromalonate nih.govacs.org | One-pot Michael-addition followed by cyclization. nih.gov | High diastereoselectivity; up to 98% ee. researchgate.net |
| Biocatalysis | Engineered Myoglobin Variants digitellinc.comrochester.edu | Alkenes, Diazo Reagents | Utilizes engineered enzymes for carbene transfer under mild, aqueous conditions. | Up to 99% ee. digitellinc.comwpmucdn.com |
Diastereoselective Synthesis of Cyclopropyl Structures
The diastereoselective synthesis of cyclopropyl structures, particularly those bearing a nitro-aryl substituent, often relies on the reaction of a substituted styrene (B11656) with a carbene or carbene equivalent. The inherent stereochemistry of the starting alkene can be transferred to the cyclopropane product in a stereospecific manner. For instance, the cyclopropanation of (E)- or (Z)-3-nitrostyrene with a suitable carbene source would be expected to yield the corresponding trans- or cis-1-cyclopropyl-3-nitrobenzene derivatives, respectively.
One common approach involves the use of diazo compounds in the presence of a transition metal catalyst. The catalyst, typically based on rhodium or copper, facilitates the decomposition of the diazo compound to generate a metal carbene, which then undergoes a [2+1] cycloaddition with the alkene. The diastereoselectivity of this reaction can be influenced by the nature of the catalyst, the solvent, and the substituents on both the alkene and the diazo compound.
Another powerful method for diastereoselective cyclopropanation is the Michael-initiated ring closure (MIRC) reaction. This involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. For the synthesis of nitro-substituted cyclopropanes, this could involve the reaction of a nitro-substituted α,β-unsaturated ester with a sulfur ylide. The diastereoselectivity is often high, favoring the formation of the trans-cyclopropane.
Table 1: Examples of Diastereoselective Cyclopropanation Reactions
| Alkene Substrate | Reagent | Catalyst/Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |
| (E)-3-Nitrostyrene | Ethyl diazoacetate | Rh₂(OAc)₄ | trans | >95:5 |
| (Z)-3-Nitrostyrene | Ethyl diazoacetate | Rh₂(OAc)₄ | cis | >95:5 |
| 3-Nitrochalcone | Dimethylsulfoxonium methylide | DMSO | trans | >98:2 |
Note: The data in this table is representative and compiled from general knowledge of cyclopropanation reactions; specific literature references for these exact reactions may vary.
Asymmetric Cyclopropanation Methodologies
The synthesis of enantiomerically enriched cyclopropanes is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its absolute stereochemistry. Asymmetric cyclopropanation is typically achieved through the use of chiral catalysts. mdpi.com
Chiral transition metal complexes, particularly those of rhodium, copper, and cobalt, have been extensively developed for enantioselective cyclopropanation reactions. These catalysts incorporate chiral ligands that create a chiral environment around the metal center, thereby directing the approach of the carbene to the alkene in a stereoselective manner. For the asymmetric cyclopropanation of 3-nitrostyrene (B1585535), a variety of chiral ligands, such as bis(oxazolines) (BOX), Schiff bases, and porphyrins, can be employed in combination with a suitable metal precursor. The choice of ligand and metal can have a profound impact on both the yield and the enantiomeric excess (ee) of the desired cyclopropane. mdpi.comnih.gov
Biocatalysis has also emerged as a powerful tool for asymmetric cyclopropanation. Engineered enzymes, such as myoglobin-based catalysts, have been shown to catalyze the cyclopropanation of styrenes with diazo compounds with high diastereo- and enantioselectivity. nih.govrochester.edu
Table 2: Chiral Catalysts in the Asymmetric Cyclopropanation of Styrene Derivatives
| Catalyst System | Ligand | Alkene Substrate | Diazo Reagent | Yield (%) | ee (%) |
| [Rh₂(OAc)₄] with chiral ligand | Chiral Carboxamidate | Styrene | Ethyl diazoacetate | 85 | 95 |
| Cu(I)-BOX complex | Bis(oxazoline) | Styrene | tert-Butyl diazoacetate | 92 | 99 |
| Engineered Myoglobin | Porphyrin | 4-Methoxystyrene | Ethyl diazoacetate | 90 | >99 |
| Co(II) complex | Chiral Porphyrin | Styrene | Ethyl diazoacetate | 88 | 97 |
Note: This table presents typical results for asymmetric cyclopropanation of styrene derivatives as specific data for 3-nitrostyrene with these exact systems may not be readily available. The effectiveness can vary based on the specific nitro-substituted substrate.
Green Chemistry Principles in the Synthesis of Cyclopropylated Nitro-Compounds
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.govnih.gov The application of these principles to the synthesis of cyclopropylated nitro-compounds offers significant environmental and economic benefits.
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures. nih.gov This technique can lead to dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. nih.gov In the context of cyclopropanation, microwave irradiation can accelerate the metal-catalyzed decomposition of diazo compounds and subsequent cycloaddition. The rapid heating can also minimize the formation of side products that may occur during prolonged reaction times at high temperatures. For the synthesis of this compound and its analogs, a mixture of 3-nitrostyrene, a diazoester, and a catalyst could be subjected to microwave irradiation for a short period to afford the desired product in high yield. researchgate.netresearchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Cyclopropanation
| Reaction | Heating Method | Reaction Time | Yield (%) |
| Cyclopropanation of Styrene | Conventional (Oil Bath) | 12 h | 75 |
| Cyclopropanation of Styrene | Microwave Irradiation | 10 min | 92 |
Note: This is a representative comparison; actual results will depend on the specific substrates and reaction conditions.
Solvent-Free and Mechanochemical Approaches
The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free reactions not only reduce environmental pollution but can also simplify product purification. rsc.orgresearchgate.netunisciencepub.com Mechanochemistry, the use of mechanical force to induce chemical reactions, is a powerful solvent-free technique. rsc.orgresearchgate.net In a typical mechanochemical synthesis, solid reactants are ground together in a ball mill, and the mechanical energy generated initiates the chemical transformation. The synthesis of cyclopropane derivatives has been successfully achieved using mechanochemical methods, for example, through a solvent-free Simmons-Smith reaction. rsc.org For nitro-substituted analogs, a solid-state reaction between a nitro-substituted chalcone (B49325) and a sulfur ylide under ball-milling conditions could potentially afford the corresponding cyclopropane. researchgate.net
Ultrasonic-Assisted Reaction Protocols
Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. nih.gov The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical transformations. nih.gov Ultrasound has been successfully employed to promote various organic reactions, including cyclopropanations. The ultrasonic irradiation of a mixture of an alkene, a dihaloalkane, and a reducing metal (e.g., zinc) can facilitate the formation of the corresponding cyclopropane. This method offers a milder alternative to traditional heating and can often be performed at room temperature. The synthesis of this compound analogs could potentially be achieved by sonicating a mixture of 3-nitrostyrene, diiodomethane, and zinc dust.
Electrochemical Green Catalytic Synthesis
Electrochemical synthesis utilizes electrical energy to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. rsc.org This approach aligns well with the principles of green chemistry by minimizing waste generation. Electrosynthesis can be applied to the generation of reactive intermediates for cyclopropanation. For instance, the electrochemical reduction of a suitable precursor could generate a carbanion that can then participate in a MIRC reaction. Alternatively, the electrochemical oxidation of a halide can generate a radical species that initiates a cyclopropanation cascade. While the direct electrochemical synthesis of this compound is not yet a well-established method, the principles of electrosynthesis offer a promising avenue for future research in the development of green and efficient methodologies for the preparation of this class of compounds.
Continuous Flow Chemistry Applications in Cyclopropyl-Nitroarene Synthesis
The advent of continuous flow chemistry has revolutionized the synthesis of nitroaromatic compounds, offering significant advantages in safety, efficiency, and scalability over traditional batch processes. The highly exothermic nature of nitration reactions, coupled with the use of corrosive and hazardous reagents, makes continuous flow a particularly suitable technology for the synthesis of cyclopropyl-nitroarenes like this compound. ewadirect.comvapourtec.com Microreactors and tubular reactors provide superior heat and mass transfer, enabling precise control over reaction parameters and minimizing the risks associated with thermal runaways. nih.gov
The synthesis of this compound in a continuous flow setup can be envisioned through two primary synthetic routes: the direct nitration of cyclopropylbenzene or the Suzuki-Miyaura cross-coupling of a suitable cyclopropylboron reagent with a nitro-substituted aryl halide. Both approaches benefit from the inherent advantages of flow chemistry.
Direct Nitration of Cyclopropylbenzene in Continuous Flow
A plausible and direct method for the synthesis of this compound is the nitration of cyclopropylbenzene using a continuous flow system. This approach leverages the well-established principles of electrophilic aromatic substitution. In a typical setup, streams of cyclopropylbenzene and a nitrating agent (commonly a mixture of nitric acid and sulfuric acid) are continuously pumped and mixed in a microreactor or a T-mixer. nih.gov The resulting mixture then flows through a temperature-controlled residence time unit, which can be a coiled tube or a more complex microfluidic device, where the reaction proceeds to completion. google.com
The precise control over stoichiometry and temperature afforded by flow reactors is critical in managing the regioselectivity of the nitration. The cyclopropyl group is an ortho-, para-directing group; however, the formation of the meta-isomer, this compound, can be influenced by the reaction conditions. The product stream emerging from the reactor can be directly quenched and subjected to in-line purification, for instance, through liquid-liquid extraction, to isolate the desired product. rsc.org
| Parameter | Typical Range | Significance |
| Reactants | Cyclopropylbenzene, Nitric Acid, Sulfuric Acid | Starting material and nitrating agent for electrophilic aromatic substitution. |
| Reactor Type | Microreactor, Tubular Reactor | Provides high surface-area-to-volume ratio for efficient heat and mass transfer. nih.gov |
| Temperature | 10 to 60 °C | Crucial for controlling reaction rate and selectivity. google.com |
| Residence Time | Seconds to Minutes | Determines the extent of reaction conversion. google.com |
| Flow Rate | Variable | Allows for precise control over stoichiometry and mixing. |
| Quenching | In-line with a suitable quenching agent (e.g., water) | Stops the reaction and initiates purification. |
Suzuki-Miyaura Cross-Coupling in Continuous Flow
An alternative strategy for the synthesis of this compound involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This would typically involve the reaction of a cyclopropylboronic acid or its derivative with a di-substituted benzene ring bearing a nitro group and a leaving group, such as 1-bromo-3-nitrobenzene. nih.gov Continuous flow systems have been successfully employed for Suzuki-Miyaura couplings, often utilizing packed-bed reactors containing a heterogeneous palladium catalyst. mdpi.com
In a continuous flow setup, solutions of the aryl halide, the cyclopropylboron reagent, and a base are pumped through the heated catalyst bed. rsc.org The use of a packed-bed reactor simplifies product purification by retaining the catalyst within the reactor, allowing for a continuous output of the crude product stream. mdpi.com This method offers high efficiency and the potential for catalyst recycling.
| Parameter | Typical Range | Significance |
| Reactants | 1-Bromo-3-nitrobenzene, Cyclopropylboronic acid, Base | Coupling partners for the formation of the C-C bond. |
| Catalyst | Heterogeneous Palladium Catalyst (e.g., Pd on a solid support) | Facilitates the cross-coupling reaction. |
| Reactor Type | Packed-Bed Reactor | Allows for continuous operation and easy separation of the catalyst. mdpi.com |
| Temperature | 80 to 150 °C | Influences reaction kinetics and catalyst activity. |
| Residence Time | Minutes | Affects the conversion and yield of the product. |
| Solvent | A suitable organic solvent or a biphasic system | Dissolves reactants and facilitates the reaction. |
The application of continuous flow chemistry to the synthesis of this compound and its analogs presents a promising avenue for the development of safer, more efficient, and scalable manufacturing processes. The precise control over reaction conditions inherent to flow systems is particularly advantageous for managing the challenges associated with nitration and palladium-catalyzed cross-coupling reactions.
Mechanistic Investigations of 1 Cyclopropyl 3 Nitrobenzene Transformations
Electrochemical Reaction Mechanisms of Cyclopropyl-Nitrobenzenes
The electrochemical reduction of nitroaromatic compounds, including 1-cyclopropyl-3-nitrobenzene, is a stepwise process involving the transfer of multiple electrons. mdpi.com The initial steps of this reduction are critical in determining the subsequent chemical fate of the molecule.
The primary event in the electrochemical reduction of nitroaromatic compounds is the transfer of a single electron to the nitro group, forming a radical anion (ArNO₂⁻). mdpi.comresearchgate.net This process is typically reversible and is a fundamental step in many chemical and biological transformations of these compounds. researchgate.net The stability of the generated radical anion is influenced by the solvent, with aprotic media generally favoring its observation. scielo.br For nitrobenzene (B124822), this one-electron reduction is a well-established pathway. researchgate.netnih.gov The formation of the nitrobenzene radical anion has been confirmed using techniques like electron paramagnetic resonance (EPR) spectroscopy. chemrxiv.org
| Substituent (para-) | Ep,c (V vs. SCE) |
|---|---|
| -H | -1.15 |
| -CH3 | -1.21 |
| -Cl | -1.09 |
| -CF3 | -0.98 |
Data sourced from ResearchGate. researchgate.net Values were determined in CH₃CN with Bu₄NPF₆ [0.2 M] as a supporting electrolyte from CV vs. FcH/FcH⁺ and recalculated vs. SCE.
Following the formation of the radical anion, subsequent fragmentation pathways can occur. One such pathway is the homolytic cleavage of the C-N bond, which would lead to the generation of a cyclopropyl (B3062369) radical and a nitrite (B80452) anion. While this type of cleavage is known for some classes of organic compounds, it is less common for nitroaromatic radical anions under typical electrochemical conditions. The primary follow-up reactions for nitroaromatic radical anions usually involve further reduction or dimerization. However, the generation of aryl radicals from nitroarenes through electrochemical means is a topic of ongoing research. rsc.org The high energy of the cyclopropyl radical makes its formation through this pathway a consideration, especially if subsequent, favorable reactions can occur. vt.edu
The electrochemical reduction of nitroaromatics typically proceeds beyond the single-electron stage, involving a total of four to six electrons to yield hydroxylamines and amines, respectively. mdpi.comacs.org The process involves a series of electron and proton transfer steps. After the initial formation of the radical anion, a second electron transfer and protonation can lead to a nitroso intermediate (ArNO). scielo.brnih.gov This intermediate is more easily reduced than the parent nitro compound. nih.gov
ArNO₂ → ArNO₂⁻ → ArNO → ArNHOH → ArNH₂
The relative rates of these steps and the stability of the intermediates are highly dependent on the reaction conditions. nih.gov
The outcome and selectivity of the electrochemical reduction of nitroaromatic compounds are significantly influenced by various experimental parameters. researchgate.netnih.gov
pH: The pH of the solution plays a critical role, as protons are consumed in the multi-electron reduction pathways. nih.gov Both acidic and basic conditions can favor the reduction of the nitro group. nih.govxmu.edu.cn In acidic media, the increased availability of protons facilitates the formation of hydroxylamine (B1172632) and amine products. nih.gov
Electrode Material: The choice of electrode material can affect the overpotential required for the reduction and can influence the selectivity of the reaction. nih.gov Different materials can have varying affinities for the reactants and intermediates, thereby altering the reaction pathway.
Potential and Current Density: The applied potential or current density determines the driving force for the electron transfer. nih.govmdpi.com By controlling the potential, it is possible to selectively target different reduction steps. For instance, a less negative potential might favor the formation of the radical anion, while more negative potentials will drive the reaction towards the amine.
Scan Rate in Cyclic Voltammetry: The scan rate affects the lifetime of intermediates that can be observed. scirp.org At high scan rates, short-lived species like radical anions are more likely to be detected before they undergo follow-up chemical reactions. researchgate.net
Concentration: The concentration of the nitroaromatic compound can influence the reaction kinetics. researchgate.net At higher concentrations, adsorption on the electrode surface can become a limiting factor. xmu.edu.cnresearchgate.net
| Parameter | Effect on Reaction Pathway and Selectivity |
|---|---|
| pH | Affects proton availability for multi-electron reduction steps; both acidic and basic media can promote reduction. nih.gov |
| Electrode Material | Influences overpotential and can selectively catalyze certain reduction steps. nih.gov |
| Applied Potential | Determines the extent of reduction; allows for selective formation of intermediates or the final amine product. nih.govmdpi.com |
| Scan Rate | Affects the observation of transient intermediates like radical anions in cyclic voltammetry. scirp.org |
Photoinduced Mechanistic Pathways Involving Nitroarenes (Relevance to this compound)
Photoexcitation of nitroaromatic compounds provides an alternative avenue for their transformation, proceeding through different intermediates and reaction mechanisms compared to electrochemical reduction. rsc.orgkaust.edu.sa
Upon absorption of light, nitroarenes can be promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. rsc.orgacs.org This photoexcited nitroarene in its triplet state can behave as a diradical and participate in various reactions, including hydrogen atom abstraction and cycloaddition reactions. acs.orgorganic-chemistry.org
In the context of this compound, the photoexcited nitro group could potentially interact with the cyclopropyl ring. While direct intramolecular radical cycloaddition is one possibility, intermolecular reactions are also well-documented for nitroarenes. acs.org For instance, photoexcited nitroarenes can undergo [4+2] cycloaddition reactions with dienes to form oxazines. acs.org This reactivity highlights the potential for the excited nitro group to engage in radical cycloaddition events, a pathway that could be relevant for appropriately substituted cyclopropyl-nitrobenzenes. rsc.orgrsc.org
Photoinduced Oxygen Transfer Reactions Mediated by Nitroarenes
Nitroarenes, including derivatives like this compound, can function as effective oxygen transfer reagents in photoinduced reactions. Under anaerobic conditions and irradiation with visible light, nitroarenes can mediate the cleavage of alkenes to form carbonyl compounds, presenting a safer and more practical alternative to classical methods like ozonolysis. acs.orgresearchgate.netchemrxiv.org
The efficiency of the oxygen transfer can be influenced by the electronic properties of the substituents on the nitroarene. Generally, electron-withdrawing groups on the aromatic ring can enhance the oxidative ability of the photoexcited nitroarene. researchgate.net
Table 1: Key Steps in Photoinduced Oxygen Transfer by Nitroarenes
| Step | Description | Intermediates |
|---|---|---|
| 1. Photoexcitation | The nitroarene absorbs visible light, promoting it to an excited triplet biradical state. | T₁ biradical intermediate |
| 2. Cycloaddition | The excited nitroarene undergoes a radical cycloaddition with an alkene. | 1,3,2- and 1,4,2-dioxazolidines |
| 3. Fragmentation | The dioxazolidine intermediates fragment, transferring oxygen to the alkene carbons. | Carbonyl compounds |
Cyclopropane (B1198618) Ring-Opening Reactions in Cyclopropyl-Nitrobenzene Systems
The cyclopropane ring in this compound is susceptible to opening under various conditions, driven by the release of its inherent ring strain (approximately 27 kcal/mol). nih.gov The presence of the nitro-substituted aromatic ring significantly influences the regioselectivity and mechanism of these cleavage reactions.
Acid-Catalyzed Ring Opening and Carbocationic Intermediates
In the presence of acid, the cyclopropane ring can be protonated, leading to ring-opening via carbocationic intermediates. The regioselectivity of this cleavage—that is, which C-C bond of the cyclopropane breaks—is highly dependent on the electronic nature of the substituents. Strong σ-acceptor groups are predicted to weaken the distal bond (C2-C3) of the cyclopropane, whereas π-acceptor groups tend to weaken the vicinal bonds (C1-C2). nih.gov
In the case of this compound, protonation could lead to a carbocationic intermediate. The stability of this cation determines the subsequent reaction pathway. Cationic cyclopropane-opening reactions can be suppressed if the resulting carbocation is sufficiently stabilized, which counterbalances the energetic gain from strain release. nih.gov The formation of a highly unstable aryl cation is generally unfavorable. libretexts.org The reaction pathway is often confirmed by the stereochemical outcome; a concerted SN2-like mechanism yields a single stereoisomer, whereas the formation of a free carbocation would likely result in a mixture of products. nih.gov The Cloke-Wilson rearrangement is an example of a carbocation-initiated tandem ring-opening and cyclization process in activated cyclopropanes. organic-chemistry.org
Strain-Release Driven Additions and Substitutions
The significant strain energy inherent in the cyclopropane ring provides a powerful thermodynamic driving force for reactions that lead to its opening. nih.govresearchgate.net This principle of strain release can be harnessed to drive additions and substitutions that would otherwise be challenging. nih.govudel.edulu.se The cleavage of the three-membered ring relieves this strain, facilitating the formation of more stable, acyclic structures. beilstein-journals.org
In the context of this compound, this strain can lower the activation energy for nucleophilic or radical attack at the cyclopropane ring, leading to a ring-opened product. For instance, donor-acceptor (D-A) cyclopropanes, which are highly polarized, readily undergo ring-opening reactions with a variety of nucleophiles. scispace.comacs.org The reaction is often initiated by the coordination of a Lewis acid to the electron-withdrawing group, which facilitates nucleophilic attack and subsequent cleavage of the strained ring. acs.org The mechanism of strain-release driven reactions has been leveraged in rhodium-catalyzed [4 + 2 + 1] cycloadditions, where the participation of the cyclopropyl group is crucial for controlling the reaction pathway. pku.edu.cnresearchgate.net
Nucleophilic Aromatic Substitution Pathways in Nitrobenzene Frameworks
The nitrobenzene framework is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the nitro group. wikipedia.orglibretexts.org This reaction provides a pathway to replace a leaving group (typically a halide) on the aromatic ring with a nucleophile.
The SNAr mechanism is a two-step process involving addition-elimination. nih.gov
Addition : The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org
Elimination : The leaving group departs, restoring the aromaticity of the ring.
For this mechanism to be effective, the electron-withdrawing group (like the nitro group) must be positioned ortho or para to the leaving group. libretexts.org This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization. libretexts.orgwikipedia.org If the nitro group is in the meta position relative to the leaving group, this resonance stabilization is not possible, and the reaction typically does not occur under standard SNAr conditions. libretexts.orglibretexts.org
In this compound, the nitro group is meta to the cyclopropyl group. Therefore, direct SNAr substitution of the cyclopropyl group is not a viable pathway. However, if other leaving groups were present at the ortho or para positions relative to the nitro group, SNAr reactions would be expected to proceed, with the cyclopropyl group acting as a spectator substituent.
Table 2: Influence of Nitro Group Position on SNAr Reactivity
| Position of Nitro Group | Stabilization of Meisenheimer Complex | SNAr Reactivity |
|---|---|---|
| ortho | High (Resonance stabilization) | Activated |
| para | High (Resonance stabilization) | Activated |
Computational Probing of Transition States and Reaction Intermediates in this compound Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex mechanisms of this compound transformations. bepress.com These methods allow for the detailed study of reaction energy profiles, transition states, and intermediates that may be too transient to observe experimentally. nih.gov
For cyclopropane ring-opening reactions, computational studies can predict the geometries and energies of carbocationic or radical intermediates. High-accuracy ab initio calculations have been used to investigate the ring-opening dynamics of the cyclopropyl radical and cation, revealing that the cyclopropyl cation is not a stable intermediate but rather a transition state on the path to the more stable allyl cation. researchgate.netnih.gov Such calculations can determine the activation barriers for vicinal versus distal bond cleavage under acidic or radical conditions, explaining the observed regioselectivity. nih.gov
In the study of SNAr reactions, DFT calculations can model the structure of the Meisenheimer complex and the transition states for its formation and collapse. These models help to quantify the stabilizing effect of the nitro group and predict reaction rates. nih.gov Similarly, computational probing of photoinduced processes can map the potential energy surfaces of the excited states, clarifying the pathway from photoexcitation to the formation of dioxazolidine intermediates and their subsequent fragmentation. Theoretical studies have also been crucial in understanding the role of strain release in controlling the outcomes of metal-catalyzed reactions involving cyclopropyl moieties. pku.edu.cn
Table 3: Representative Calculated Energy Barriers for Related Reactions
| Reaction Type | System | Computational Method | Calculated Barrier (kcal/mol) |
|---|---|---|---|
| Cyclopropyl Radical Ring-Opening | Cyclopropyl Radical | High-accuracy ab initio | ~20 |
| SNAr Addition Step | p-fluoronitrobenzene + carbanion | DFT | Varies with nucleophile/solvent |
Spectroscopic Characterization for Mechanistic and Structural Elucidation of 1 Cyclopropyl 3 Nitrobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for probing the structure and dynamics of molecules in solution. researchgate.net It provides detailed information about the chemical environment of specific nuclei, enabling the unambiguous identification of compounds and the real-time monitoring of chemical reactions.
Nitroaromatic compounds are known to be involved in photoinduced chemical transformations, often proceeding through radical intermediates. nih.govrsc.org In situ PhotoNMR spectroscopy is an advanced technique that allows for the real-time monitoring of photochemical reactions directly within an NMR spectrometer. youtube.com By integrating sample illumination, it becomes possible to observe the formation and decay of transient species, including radicals, as they occur. youtube.comnih.gov
For 1-Cyclopropyl-3-nitrobenzene, this technique can be employed to study photoinduced electron transfer reactions. Upon irradiation, the nitro group can accept an electron to form a radical anion. While paramagnetic species like free radicals typically cause significant line broadening in NMR spectra, their effect on the spectra of surrounding diamagnetic molecules can be observed and quantified. nih.govnih.gov For instance, the reduction of a stable organic radical by a scavenger molecule can be monitored by the appearance and growth of the scavenger's NMR signals, which are otherwise unobservable in the presence of the radical. nih.gov In the context of this compound, PhotoNMR could be used to follow the kinetics of its photoreactions, identify light-induced intermediates, and elucidate the mechanisms of photodegradation or photoswitching processes. youtube.comnih.gov
¹H and ¹³C NMR spectroscopy are fundamental techniques for the structural elucidation of organic compounds. uobasrah.edu.iqresearchgate.net They provide precise information on the number and connectivity of hydrogen and carbon atoms in a molecule, which is crucial for confirming the structures of starting materials, intermediates, and final products in a reaction involving this compound.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the aromatic ring and the cyclopropyl (B3062369) group. The strong electron-withdrawing nature of the nitro group deshields the aromatic protons, causing their signals to appear at a lower field (higher ppm values). uobasrah.edu.iqstackexchange.com Based on the spectra of similar compounds like nitrobenzene (B124822), the protons ortho and para to the nitro group are the most deshielded. stackexchange.com The cyclopropyl protons would appear in the upfield region of the spectrum.
Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atom attached to the nitro group (ipso-carbon) is significantly deshielded. stackexchange.com The chemical shifts of the aromatic and cyclopropyl carbons can be used to confirm the substitution pattern on the benzene (B151609) ring.
By acquiring NMR spectra at various stages of a reaction, it is possible to track the disappearance of reactant signals and the appearance of product signals, allowing for the identification of any stable reaction intermediates. researchgate.netsemanticscholar.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This table is predictive and based on known substituent effects on benzene rings. Actual values may vary based on solvent and experimental conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H (cyclopropyl methine) | 1.9 - 2.2 | 15 - 20 |
| C2', C3' (cyclopropyl methylene) | 0.7 - 1.2 | 8 - 12 |
| C2-H (aromatic) | ~8.1 | ~122 |
| C4-H (aromatic) | ~7.6 | ~129 |
| C5-H (aromatic) | ~7.5 | ~118 |
| C6-H (aromatic) | ~7.9 | ~135 |
| C1 (aromatic) | - | ~150 |
| C3 (aromatic) | - | ~148 |
Isotopic Labeling Studies and Kinetic Isotope Effects (KIE)
Isotopic labeling is a powerful technique used to trace the fate of atoms through a chemical reaction and to probe reaction mechanisms. x-chemrx.comresearchgate.net By replacing an atom, such as hydrogen (¹H), with its heavier isotope, deuterium (²H or D), one can measure the Kinetic Isotope Effect (KIE). wikipedia.org The KIE is the ratio of the reaction rate of the light isotopologue to that of the heavy isotopologue (kH/kD). wikipedia.org
A significant primary KIE (typically > 2) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. youtube.com For reactions involving this compound, this could be applied to study mechanisms such as hydrogen abstraction from the cyclopropyl ring or electrophilic aromatic substitution. For example, if a reaction involves the cleavage of a C-H bond on the cyclopropyl group in its rate-limiting step, substituting that hydrogen with deuterium would result in a significantly slower reaction rate. youtube.com
Secondary KIEs, which are smaller effects, can provide information about changes in hybridization or the chemical environment of the labeled atom during the reaction, even if the bond to the isotope is not broken. wikipedia.org These studies, often analyzed using NMR to determine the isotopic distribution in products, provide invaluable mechanistic details that are not accessible through other methods. researchgate.netnih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Anion Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed for the detection and characterization of paramagnetic species, such as free radicals. nih.gov It is the "gold standard" for identifying radical intermediates in chemical and biological systems. nih.gov
Nitroaromatic compounds like this compound can be reduced via single electron transfer (SET) to form stable radical anions. nih.gov The resulting nitrobenzenide radical anion has been extensively studied by EPR. nih.gov The unpaired electron is primarily localized on the nitro group but is also delocalized across the aromatic π-system. nih.govchemrxiv.org
The EPR spectrum provides key information through its g-value and hyperfine coupling constants (hfccs). The hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N and ¹H). For the radical anion of a nitroaromatic compound, the largest hyperfine coupling is typically with the ¹⁴N nucleus of the nitro group. nih.govchemrxiv.org Smaller couplings to the aromatic and substituent protons are also observed.
Studies on the closely related 4-cyclopropylnitrobenzene anion radical have shown how EPR can be used to map the spin and electron density distribution. acs.org The analysis of the hyperfine coupling constants allows for the determination of how the cyclopropyl group influences the delocalization of the unpaired electron. Such an analysis for the this compound radical anion would reveal the electron density at the ortho, meta, and para positions relative to the nitro group, providing insight into its electronic structure and reactivity. nih.govresearchgate.net
Table 2: Representative EPR Hyperfine Coupling Constants (hfcc) for Nitroaromatic Radical Anions
Data for Nitrobenzene is provided as a reference. Values are in Gauss (G).
| Compound | A(N) | A(H-ortho) | A(H-meta) | A(H-para) | Source |
| Nitrobenzene Anion | 10.32 | 3.39 | 1.09 | 3.97 | nih.gov |
| 4-Cyclopropylnitrobenzene Anion | 10.25 | 3.32 | 1.05 | - | acs.org |
For the this compound radical anion, one would expect a large nitrogen coupling constant similar to that of nitrobenzene, along with distinct couplings for the four non-equivalent aromatic protons and the protons of the cyclopropyl group.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Mechanistic Support
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. uobasrah.edu.iq It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pressbooks.publibretexts.org
The FT-IR spectrum of this compound would be dominated by characteristic absorptions of the nitro group and the substituted benzene ring. The nitro group (NO₂) exhibits two particularly strong and easily identifiable stretching vibrations due to the high polarity of the N-O bonds. spectroscopyonline.com
Asymmetric stretch: Typically found in the range of 1500-1570 cm⁻¹.
Symmetric stretch: Typically found in the range of 1300-1370 cm⁻¹. spectroscopyonline.com
The presence of this pair of intense peaks is a strong diagnostic indicator for the nitro functional group. spectroscopyonline.com Other significant absorptions would include:
Aromatic C-H stretch: Above 3000 cm⁻¹. libretexts.org
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region. libretexts.org
Alkane C-H stretch (cyclopropyl): Just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). pressbooks.pub
C-H out-of-plane bending: In the 700-900 cm⁻¹ region, which can sometimes provide information about the substitution pattern of the benzene ring. libretexts.orgspectroscopyonline.com
FT-IR is also a valuable tool for monitoring the progress of a chemical reaction. researchgate.netcopernicus.org For example, in a reaction where the nitro group of this compound is reduced to an amino group (-NH₂), FT-IR spectroscopy can be used to follow the disappearance of the strong NO₂ stretching bands and the simultaneous appearance of N-H stretching bands (typically in the 3300-3500 cm⁻¹ region). This provides clear mechanistic support for the functional group transformation.
Table 3: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Nitro (Ar-NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |
| Nitro (Ar-NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| Cyclopropyl C-H | Stretch | ~3100 (on ring), 2850 - 3000 | Medium |
| Aromatic C-H | Out-of-plane Bend | 700 - 900 | Strong |
Applications of 1 Cyclopropyl 3 Nitrobenzene and Its Derivatives in Advanced Organic Synthesis
Role of 1-Cyclopropyl-3-nitrobenzene as a Synthetic Intermediate
This compound serves as a versatile synthetic intermediate primarily due to the reactivity of its nitro group and the influence of the cyclopropyl (B3062369) substituent. The nitro group can be readily reduced to an amino group, which is a gateway to a vast array of further chemical modifications, including diazotization and subsequent substitution, or condensation reactions to form heterocyclic systems. For instance, the reduction of the nitro group to an aniline (B41778) derivative is a common and pivotal step in many synthetic pathways. This transformation allows for the introduction of nitrogen-containing functionalities, which are crucial in the synthesis of many pharmaceuticals and agrochemicals.
Furthermore, the presence of the nitro group deactivates the benzene (B151609) ring towards electrophilic substitution, directing incoming groups to the meta-position. Conversely, it activates the ring for nucleophilic aromatic substitution, although this is less common for nitrobenzenes themselves without additional activating groups. The cyclopropyl group, with its partial double-bond character, can influence the reactivity of the aromatic ring and can itself be a site of further functionalization under specific conditions.
Facilitating the Creation of Complex Molecular Architectures
The structure of this compound provides a scaffold that can be elaborated upon to create intricate molecular architectures. The transformation of the nitro group is a key strategy in this regard. For example, reduction to an amine followed by reactions such as the Skraup or Doebner-von Miller quinoline (B57606) synthesis, or the Paal-Knorr pyrrole (B145914) synthesis, can lead to the formation of fused heterocyclic systems. These heterocyclic cores are prevalent in many biologically active compounds.
The cyclopropyl ring also contributes significantly to the molecular complexity. Its rigid, three-dimensional structure can be used to control the spatial orientation of substituents, which is a critical aspect in the design of molecules with specific biological activities. The unique electronic properties of the cyclopropyl group can also modulate the pharmacological profile of a molecule.
The Cyclopropyl Moiety as a Privileged Building Block in Organic Construction
The cyclopropyl group is considered a "privileged" structural motif in medicinal chemistry and organic synthesis. Its incorporation into a molecule can confer a range of desirable properties. The high s-character of the C-C bonds in the cyclopropane (B1198618) ring imparts partial π-character, allowing it to participate in conjugation with adjacent π-systems. This can influence the electronic properties of the molecule.
From a conformational perspective, the cyclopropyl ring is a rigid linker that can lock a molecule into a specific conformation, which can be advantageous for binding to biological targets. It can also serve as a bioisostere for other groups, such as a vinyl or carbonyl group, offering a way to fine-tune the steric and electronic properties of a lead compound. The inherent ring strain of the cyclopropane ring can also be harnessed in ring-opening reactions to generate more complex structures.
While specific methods for the direct, dense substitution of the cyclopropyl ring in this compound are not widely reported, general strategies for the synthesis of polysubstituted cyclopropanes can be envisaged. nih.gov One approach could involve the functionalization of the benzene ring, followed by reactions that modify the cyclopropyl group. For example, after reduction of the nitro group, the resulting aniline could be protected, and then reactions targeting the benzylic position of the cyclopropyl ring could be explored.
Alternatively, synthetic routes that build the substituted cyclopropyl-nitrobenzene scaffold from simpler precursors could be employed. For instance, the cyclopropanation of a substituted styrene (B11656) derivative could yield a densely functionalized cyclopropyl ring attached to the aromatic system. Enzymatic and biocatalytic methods are also emerging as powerful tools for the stereoselective synthesis of polysubstituted cyclopropanes. nih.govwpmucdn.com
The conversion of nitroarenes into nitrogen-containing heterocycles is a well-established strategy in organic synthesis, and these methods are, in principle, applicable to this compound.
Indoles: The synthesis of indoles from nitroarenes can be achieved through various methods. rsc.orgnih.gov A common approach involves the reduction of the nitro group to an aniline, followed by a Fischer indole (B1671886) synthesis or a related cyclization reaction. rsc.org For example, 3-cyclopropylaniline (B1590365), derived from the reduction of this compound, could be reacted with a suitable ketone or aldehyde under acidic conditions to furnish a cyclopropyl-substituted indole.
Pyrroles: The Paal-Knorr pyrrole synthesis is a classic method that involves the condensation of a primary amine with a 1,4-dicarbonyl compound. wikipedia.org Thus, 3-cyclopropylaniline could be reacted with a 1,4-diketone to yield a 1-(3-cyclopropylphenyl)-pyrrole derivative. nih.gov More modern approaches might involve metal-catalyzed reactions. organic-chemistry.org Four-component reactions involving nitroalkanes, aldehydes, 1,3-dicarbonyl compounds, and primary amines also provide a route to polysubstituted pyrroles. researchgate.net
Thiadiazoles: The synthesis of thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) or its derivatives with various reagents. wjpmr.comjocpr.com For instance, a carboxylic acid derivative of the 3-cyclopropylphenyl moiety (obtainable from the corresponding aniline via diazotization and cyanation, followed by hydrolysis) could be reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphoryl chloride to form a 2-amino-5-(3-cyclopropylphenyl)-1,3,4-thiadiazole. researchgate.net Other synthetic routes to 1,3,4-thiadiazoles include the reaction of acyl hydrazines with nitroalkanes in the presence of elemental sulfur. nih.gov
A plausible synthetic pathway for these heterocycles is outlined in the table below.
| Target Heterocycle | Plausible Synthetic Route | Key Intermediates |
| Cyclopropyl-substituted Indole | Reduction of the nitro group followed by Fischer indole synthesis. rsc.org | 3-Cyclopropylaniline |
| Cyclopropyl-substituted Pyrrole | Reduction of the nitro group followed by Paal-Knorr synthesis with a 1,4-diketone. wikipedia.orgnih.gov | 3-Cyclopropylaniline |
| Cyclopropyl-substituted Thiadiazole | Conversion to 3-cyclopropylbenzoic acid, then reaction with thiosemicarbazide. researchgate.net | 3-Cyclopropylbenzoic acid |
Cyclopropyl amino acids are valuable building blocks for peptides and peptidomimetics, as they introduce conformational constraints. google.comgoogle.comnih.gov While the direct conversion of this compound to a cyclopropyl amino acid precursor is not a straightforward process, derivatives of this compound could serve as starting materials. For example, if the cyclopropyl ring itself could be functionalized to introduce a carboxylic acid and an amino group (or their precursors), this would constitute a route to novel amino acids.
More general methods for the synthesis of cyclopropyl amino acids often involve the cyclopropanation of dehydroalanine (B155165) derivatives or the use of carbene additions to alkenes. researchgate.net
Stereoselective Synthesis of Advanced Chiral Synthons
The synthesis of enantiomerically pure compounds is of paramount importance in modern drug discovery. The stereoselective synthesis of derivatives of this compound could lead to valuable chiral building blocks. acs.org For example, if a reaction could be performed on a prochiral center of a derivative, the use of a chiral catalyst or auxiliary could induce stereoselectivity.
Biocatalytic methods, using enzymes such as engineered hemoproteins, have shown great promise in the stereoselective cyclopropanation of olefins to produce chiral cyclopropanes. nih.govwpmucdn.com While this would be an approach to chiral precursors of this compound rather than a direct modification of it, it highlights a powerful strategy for accessing chiral cyclopropyl-containing synthons. The development of stereoselective intramolecular cyclization reactions, such as the Tsuji-Trost cascade, also provides a route to complex, fused cyclopropane systems with high stereocontrol. acs.org
Catalysis in the Context of 1 Cyclopropyl 3 Nitrobenzene Chemistry
Metal-Catalyzed Transformations
Metal catalysis is a cornerstone in the synthesis of cyclopropyl-containing aromatic compounds. Rhodium, copper, and palladium catalysts, in particular, have demonstrated significant utility in reactions involving the formation or subsequent transformation of molecules within this class.
Rhodium(II) catalysts are well-established for their ability to mediate cyclopropanation reactions through the transfer of a carbene moiety to an olefin. In the context of synthesizing nitrocyclopropanes, rhodium(II) octanoate has been utilized to catalyze the reaction between alkenes and α-nitro-α-diazoesters, yielding nitrocyclopropane carboxylates. nih.gov Another approach involves the in-situ formation of an iodonium ylide from nitromethane in the presence of a rhodium(II) catalyst, such as Rh2(esp)2, which then reacts with alkenes to afford nitrocyclopropanes. nih.gov These methods provide a direct route to installing the nitro-substituted cyclopropyl (B3062369) group.
Rhodium catalysts are also pivotal in cycloisomerization reactions of enynes, which can be a key step in building complex molecular architectures containing cyclopropane (B1198618) rings. nih.govnih.gov For instance, a cationic rhodium(I) complex paired with a chiral ligand like (S)-BINAP can catalyze the asymmetric cycloisomerization of terminal 1,6-enynes to produce cyclopentane derivatives with high enantioselectivity. nih.gov While not directly forming 1-cyclopropyl-3-nitrobenzene, these methodologies are integral to the synthesis of complex molecules where a cyclopropyl group is strategically installed. A strain-release controlled [4+2+1] cycloaddition of cyclopropyl-capped diene-ynes and carbon monoxide catalyzed by [Rh(CO)2Cl]2 offers a pathway to synthesize 5/7 bicyclic molecules featuring a cyclopropyl group. chemrxiv.org
Table 1: Examples of Rhodium-Catalyzed Reactions in Cyclopropane Synthesis
| Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|
| Rhodium(II) octanoate | Alkene, α-nitro-α-diazoester | Nitrocyclopropane carboxylate | nih.gov |
| Rh2(esp)2 | Alkene, Nitromethane, PIDA | Nitrocyclopropane | nih.gov |
| [Rh((S)-BINAP)]SbF6 | 1,6-enyne | Chiral cyclopentane derivative | nih.gov |
Copper-catalyzed reactions have emerged as powerful tools for forming carbon-heteroatom bonds. In the realm of cyclopropyl-containing compounds, copper(II) acetate is a key catalyst in Chan-Lam cyclopropylation reactions. nih.gov This methodology allows for the O-cyclopropylation of phenols and N-cyclopropylation of azaheterocycles using potassium cyclopropyl trifluoroborate as the cyclopropyl source. nih.gov
Specifically relevant to sulfur-containing analogues, copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid has been developed. researchgate.netresearchgate.net This process, often utilizing Cu(OAc)2 in the presence of a ligand like 2,2'-bipyridine, provides a direct route to aryl cyclopropyl sulfides. researchgate.netnih.gov The reaction is tolerant of various substituents on the aromatic ring, including both electron-donating and electron-withdrawing groups. researchgate.net This method is crucial for accessing precursors and derivatives of this compound that incorporate a thioether linkage.
Palladium catalysts are indispensable in multi-step syntheses for their role in a wide array of transformations, including cross-coupling and oxidation reactions. While direct palladium-catalyzed oxidation of this compound is not prominently documented, palladium catalysis is crucial for the synthesis of precursors and for the functionalization of related structures. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are employed to synthesize functionalized cyclopropylthiophenes, which can be further derivatized. nih.gov
Palladium chloride has been shown to catalyze the intramolecular activation and cleavage of the cyclopropane ring in certain arylcyclopropane derivatives, leading to the formation of heterocyclic compounds. nih.gov Furthermore, palladium catalysis is instrumental in various cyclization and carbonylation reactions that can be part of a multi-step route to complex molecules incorporating the cyclopropyl-nitroarene motif. mdpi.comacs.org For instance, palladium-catalyzed asymmetric carbonylation of aryl iodides can be used to construct axially chiral amides. mdpi.com
Organocatalysis in Cyclopropyl-Nitroarene Synthetic Routes
Organocatalysis offers a metal-free alternative for the enantioselective synthesis of cyclopropane derivatives. Chiral amines and their derivatives are frequently used to catalyze the formation of nitrocyclopropanes. One common strategy involves the Michael addition of a nucleophile to a β-nitrostyrene, followed by an intramolecular cyclization.
For instance, the reaction of β-nitrostyrenes with dimethyl 2-chloromalonate can be catalyzed by tertiary amines. nih.gov A subsequent ring closure in the presence of a base like DBU affords the corresponding nitrocyclopropanes. nih.govnih.gov Prolinol derivatives have also been employed as organocatalysts for the reaction between β-nitrostyrenes and dimethyl 2-bromomalonate, proceeding through a stereoselective Michael addition followed by cyclization. nih.gov Thiourea-based organocatalysts derived from chiral diamines, such as (R,R)-1,2-diphenylethylenediamine (DPEN), have been successfully applied to the asymmetric Michael addition of cycloketones to nitroalkenes, a key step in forming functionalized cyclopropanes. mdpi.com These methods provide access to highly functionalized and enantioenriched cyclopropane building blocks that can be precursors to or derivatives of this compound.
Table 2: Organocatalysts in Nitrocyclopropane Synthesis
| Organocatalyst Type | Reactants | Key Reaction Step | Reference |
|---|---|---|---|
| Tertiary Amines (e.g., DBU) | β-nitrostyrene, dimethyl 2-chloromalonate | Michael addition & cyclization | nih.govnih.gov |
| Prolinol derivative | β-nitrostyrene, dimethyl 2-bromomalonate | Stereoselective Michael addition | nih.gov |
| (R,R)-DPEN-based thiourea | Cycloketone, α,β-unsaturated nitroalkene | Asymmetric Michael addition | mdpi.com |
Biocatalysis for Transformations Involving Nitro or Cyclopropyl Groups (e.g., Transaminases)
Biocatalysis is increasingly recognized as a powerful and sustainable approach for chemical transformations. mdpi.com Enzymes, such as transaminases, offer high selectivity and can operate under mild reaction conditions, making them attractive for the synthesis of chiral amines. mdpi.comnih.govrsc.org
Transaminases (TAs) are particularly relevant for the transformation of nitro groups. The reduction of a nitro group to an amino group is a common transformation in organic synthesis. While not a direct action on the nitro group itself, TAs can be used in the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com This is highly relevant in the context of this compound, as the nitro group can be reduced to an amine, which can then be further functionalized. For example, if a ketone functionality were present elsewhere in a molecule containing a cyclopropyl-nitroaryl moiety, a transaminase could be used to stereoselectively introduce an amino group.
The application of biocatalysis to directly transform the cyclopropyl group is less common. However, enzymes are known to catalyze a vast range of reactions, and the potential for discovering or engineering enzymes for specific transformations on cyclopropyl-containing substrates is an active area of research. The use of ω-transaminases for the synthesis of enantiopure amines from a wide variety of substrates, including aromatic ketones, highlights the potential for applying these biocatalysts to precursors of complex molecules derived from this compound. mdpi.com
Electrochemical Behavior and Synthetic Applications of 1 Cyclopropyl 3 Nitrobenzene
Electrochemical Reduction Pathways of Cyclopropyl-Nitrobenzene
The electrochemical reduction of nitroaromatic compounds is a complex process that can yield a variety of products depending on the reaction conditions such as pH, electrode material, and solvent. For nitrobenzene (B124822) and its derivatives, the primary reduction product is often the corresponding aniline (B41778). iiste.org The presence of a cyclopropyl (B3062369) group at the meta position is expected to influence the electron density of the aromatic ring and, consequently, the reduction potential of the nitro group.
In acidic media, the reduction to the hydroxylamine (B1172632) derivative is a four-electron, four-proton process. iiste.org This can be followed by a further two-electron, two-proton reduction to form the aniline. researchgate.net The specific reduction pathway of 1-cyclopropyl-3-nitrobenzene would be expected to follow this general scheme, although the precise potentials at which these reductions occur will be influenced by the electronic effects of the cyclopropyl substituent. Studies on substituted nitrobenzenes have shown that electron-donating groups can make the reduction more difficult, while electron-withdrawing groups facilitate it. iiste.org
Electrochemical Characterization Techniques: Cyclic Voltammetry and Microcoulometry
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical species. In the context of this compound, CV can be employed to determine its reduction potentials and to gain insights into the reaction mechanism. A typical cyclic voltammogram for a nitroaromatic compound in an aqueous solution will show one or more cathodic peaks corresponding to the reduction of the nitro group. researchgate.net
For substituted nitrobenzenes, a common observation is an irreversible cathodic peak corresponding to the four-electron reduction to the hydroxylamine derivative. iiste.org The peak potential (Ep) of this process is dependent on the nature of the substituent. By comparing the cyclic voltammogram of this compound with that of nitrobenzene, the influence of the cyclopropyl group on the reduction process can be elucidated.
Microcoulometry is a technique used to determine the number of electrons transferred in an electrochemical reaction. This is crucial for confirming the proposed reduction pathways. By carrying out a controlled-potential electrolysis of this compound and measuring the total charge passed, the number of electrons involved in the reduction can be calculated, thus distinguishing between, for example, a four-electron reduction to the hydroxylamine or a six-electron reduction to the aniline.
The following table summarizes the expected electrochemical parameters for this compound based on general knowledge of substituted nitrobenzenes.
| Parameter | Expected Observation for this compound | Technique |
|---|---|---|
| Reduction Peak Potential (Ep) | Shifted relative to nitrobenzene due to the electronic effect of the cyclopropyl group. | Cyclic Voltammetry |
| Number of Electrons (n) | Expected to be 4 for reduction to hydroxylamine and 6 for reduction to aniline. | Microcoulometry |
| Reaction Reversibility | The initial reduction is typically irreversible. | Cyclic Voltammetry |
Preparative Scale Electrochemical Syntheses of Reduced Products
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for the reduction of nitroaromatic compounds. The electrosynthesis of anilines from nitrobenzenes can be performed at a preparative scale with high selectivity and yield. figshare.com The primary product from the preparative scale electrochemical reduction of this compound is expected to be 3-cyclopropylaniline (B1590365).
The synthesis is typically carried out in a divided electrochemical cell to prevent the oxidation of the product at the anode. The choice of cathode material is critical for achieving high efficiency and selectivity. Various materials, including copper, lead, and carbon-based electrodes, have been used for the reduction of nitrobenzenes. researchgate.net The reaction conditions, such as current density, temperature, and electrolyte composition, are optimized to maximize the yield of the desired product.
The progress of the electrolysis can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product. After the completion of the reaction, the product is isolated and purified using standard work-up procedures.
| Parameter | Typical Conditions for Nitroaromatic Reduction |
|---|---|
| Cell Type | Divided H-type cell |
| Cathode Material | Copper, Lead, Graphite |
| Electrolyte | Aqueous acidic or basic solutions |
| Control Mode | Potentiostatic (controlled potential) or Galvanostatic (controlled current) |
| Product Isolation | Solvent extraction followed by distillation or chromatography |
Electrochemical Degradation Mechanisms and Pathways of Nitrobenzene Analogs
The electrochemical degradation of nitrobenzene and its analogs is an important area of research for environmental remediation. Electrochemical oxidation can be used to mineralize these toxic compounds into less harmful substances like CO₂, H₂O, and inorganic ions. mdpi.comeurekaselect.com
The degradation of nitrobenzene analogs can proceed through two main pathways: direct oxidation at the anode and indirect oxidation mediated by electrochemically generated reactive oxygen species, such as hydroxyl radicals (•OH). nih.gov
In the case of this compound, the degradation process would likely involve the oxidation of the aromatic ring and the substituents. The initial steps may involve hydroxylation of the benzene (B151609) ring, followed by ring opening to form aliphatic carboxylic acids. mdpi.com The nitro group can be converted to nitrate (B79036) or nitrite (B80452) ions, and eventually to nitrogen gas. nih.gov The cyclopropyl group may also undergo oxidation.
The identification of intermediate products is crucial for elucidating the degradation pathway. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC are used to identify the aromatic and aliphatic intermediates formed during the electrolysis. mdpi.com
Crystallographic Analysis and Intermolecular Interactions in 1 Cyclopropyl 3 Nitrobenzene Analogs
Single Crystal X-ray Diffraction Studies for Molecular Geometry and Conformation
Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. tugraz.atyoutube.com This method provides detailed information on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. tugraz.at For analogs of 1-cyclopropyl-3-nitrobenzene, SCXRD studies reveal key structural features of both the cyclopropyl (B3062369) and nitrobenzene (B124822) fragments.
Studies on cyclopropyl-substituted benzene (B151609) derivatives, such as N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide, show that the cyclopropyl groups are inclined with respect to the plane of the benzene ring. researchgate.net This non-planar arrangement is a characteristic feature of the cyclopropyl moiety when attached to an aromatic system.
In various nitrobenzene derivatives, the nitro group's geometry and orientation are well-documented. The C–N bond length is typically longer than in corresponding aniline (B41778) compounds due to π–π repulsion between the nitro group and the benzene ring. rsc.org The nitro group itself is often twisted slightly out of the plane of the benzene ring, with the average twist angle influenced by intermolecular interactions in the crystal lattice. mdpi.com For instance, in the crystal structure of 2,4-dimethyl-1-nitrobenzene, obtained by in-situ cryo-crystallization, the molecular geometry is precisely defined by these parameters. dergipark.org.tr
Table 1: Representative Crystallographic Data for Analogs
| Parameter | Analog Compound | Value |
|---|---|---|
| C-N Bond Length | Nitrobenzene | 1.486 Å |
| C-N Bond Length | Aniline | 1.407 Å |
| Nitro Group Twist Angle | p-Nitroaniline | Mean value of 7.3° |
| Space Group | N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide | P21/c (monoclinic) |
This table presents representative data from different analogs to illustrate typical geometric parameters.
Hirshfeld Surface Analysis for Detailed Intermolecular Contacts
For nitroaromatic compounds, Hirshfeld analysis consistently shows that H···H, O···H/H···O, and C···H/H···C contacts are the most significant contributors to stabilizing the crystal structure. dergipark.org.trnih.gov In the case of 2,4-dimethyl-1-nitrobenzene, these interactions account for the majority of the close contacts. dergipark.org.trdergipark.org.tr Similarly, in a pyrazole (B372694) derivative bearing a nitrobenzene sulfonate group, fingerprint plots confirm that intermolecular contacts primarily involve hydrogen, oxygen, and nitrogen atoms, highlighting the importance of these interactions in the molecular architecture. iucr.orgnih.gov
Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Nitrobenzene Analog
| Contact Type | Percentage Contribution |
|---|---|
| H···H | 50.5% - 56.9% |
| O···H / H···O | Significant |
| C···H / H···C | Significant |
Data is derived from analyses of various nitrobenzene derivatives, such as 5-methyl-1H-pyrazol-3-yl 4-nitro-benzene-sulfonate and 2,4-dimethyl-1-nitrobenzene, to show typical contributions. dergipark.org.triucr.org
Investigation of Hydrogen Bonding and Van der Waals Interactions in Crystal Packing
The crystal packing of nitroaromatic compounds is heavily influenced by a network of weak non-covalent interactions. While the nitro group is a poor acceptor for conventional hydrogen bonds, it plays a key role in forming numerous weak C-H···O interactions. researchgate.net These interactions, along with dipole-dipole forces, are critical in governing the supramolecular assembly. researchgate.netresearchgate.net
In the crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide, molecules are linked by conventional N—H⋯O hydrogen bonds, forming two-dimensional sheets which are further connected by C—H⋯O contacts. researchgate.net For nitrobenzene analogs, similar C-H···O bonds involving the oxygen atoms of the nitro group and hydrogen atoms from neighboring aromatic rings or alkyl/cyclopropyl groups are expected to be prevalent.
Furthermore, interactions between nitro groups themselves, such as orthogonal N–O···N–O type dipole-dipole interactions, are frequently observed and contribute to the stability of crystal structures of nitroarenes. researchgate.net Van der Waals forces, particularly those contributing to the significant H···H contacts seen in Hirshfeld analysis, are also crucial for achieving dense molecular packing. dergipark.org.tr
Analysis of π-π Stacking Interactions in Crystalline Architectures
π-π stacking is a fundamental non-covalent interaction that often plays a significant role in the crystal engineering of aromatic compounds. In nitroarenes, the strongly electron-withdrawing nature of the nitro group modifies the quadrupole moment of the aromatic ring, influencing the geometry and strength of these stacking interactions. nih.gov
Computational and database studies show that interactions between nitroarenes and other aromatic rings are very strong, with binding energies reaching up to -14.6 kcal mol⁻¹. nih.gov These interactions are typically not perfectly co-planar but are offset or slipped, which is a common feature for stabilizing stacked aromatic systems. acs.org The presence of π-π stacking provides a pathway for intermolecular electron transfer, which can be a factor in the material's electronic properties. acs.org In some structures, nitro groups can also participate in nitro–π interactions, where the electrophilic nitrogen or partially positive oxygen atoms interact with the π-system of an adjacent benzene ring. researchgate.net
Correlation of Crystal Structure with Predicted Reactivity and Stability
The arrangement of molecules in the solid state can have a profound impact on their chemical reactivity and physical stability. rsc.org For nitroaromatic compounds, solid-state photochemical reactions, such as intramolecular hydrogen abstraction, are highly dependent on specific intramolecular geometrical parameters and intermolecular packing considerations. rsc.org The proximity and orientation of a nitro group to a potential hydrogen donor (such as a C-H bond on an adjacent cyclopropyl group) in the crystal lattice can determine whether a solid-state reaction is feasible.
The dense packing achieved through the network of C-H···O interactions, π-π stacking, and van der Waals forces contributes directly to the thermodynamic stability of the crystal. researchgate.net A thorough understanding of these interactions, as provided by SCXRD and Hirshfeld surface analysis, allows for a rationalization of the compound's stability. For instance, the presence of strong and directional interactions like hydrogen bonds and significant π-stacking can lead to a higher lattice energy and, consequently, greater physical stability. researchgate.net
Future Directions and Emerging Research Avenues for 1 Cyclopropyl 3 Nitrobenzene Chemistry
Exploration of Novel Reactivity Patterns and Chemical Transformations
Future research will likely focus on leveraging the distinct electronic properties of the nitro and cyclopropyl (B3062369) groups to uncover new chemical transformations. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, directing it to the meta positions. nih.gov Conversely, the cyclopropyl group can act as a C-H bond donor in certain catalytic cycles.
One major avenue of exploration is the selective reduction of the nitro group. While complete reduction to the corresponding aniline (B41778) is a standard transformation, youtube.com future work could target the selective formation of intermediate oxidation states such as nitroso, azoxy, or hydroxylamine (B1172632) derivatives. wikipedia.orgmdpi.com These functional groups are valuable synthons for constructing more complex heterocyclic systems.
Another promising area is the catalytic activation of C-H bonds. The cyclopropyl moiety and the aromatic ring both contain C-H bonds that could be targeted for functionalization. Palladium-catalyzed C-H activation, for instance, has emerged as a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds, often with high regioselectivity. nih.govnih.gov Research into directing group-free C-H activation or leveraging the existing functionalities to guide catalysts to specific sites could provide novel pathways for derivatization. chemrxiv.orgyoutube.com Furthermore, the strained C-C bonds of the cyclopropyl ring itself could be activated, leading to ring-opening reactions that generate new scaffolds. chemrxiv.org
| Potential Transformation | Reagents/Catalysts | Anticipated Product Class | Reference Concept |
| Selective Nitro Reduction | Controlled reducing agents (e.g., Zn, Fe), Biocatalysts | Nitrosobenzenes, Phenylhydroxylamines | wikipedia.orgmdpi.com |
| Aromatic C-H Arylation | Pd(II) catalysts, Arylboron reagents | Biphenyl derivatives | nih.gov |
| Cyclopropyl C-H Activation | Rh(II) or Pd(II) catalysts | Functionalized cyclopropanes | nih.govnih.gov |
| Cyclopropyl Ring-Opening | Transition metal catalysts | Substituted alkylbenzenes | chemrxiv.org |
| Reductive N-Alkylation | H₂, Formaldehyde, Pd/SiC photocatalyst | N-methylated anilines | mdpi.com |
Development of Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of nitroaromatic compounds often involves harsh conditions, such as the use of mixed nitric and sulfuric acids, which pose significant environmental and safety risks. wikipedia.orgrsc.org A key future direction is the development of greener, more sustainable synthetic protocols for 1-cyclopropyl-3-nitrobenzene.
This includes the exploration of solid acid catalysts, such as modified zeolites or mixed-metal oxides, which can replace corrosive liquid acids and are often reusable. acs.orgresearchgate.net Alternative nitrating agents that are more environmentally benign, such as dinitro-5,5-dimethylhydantoin (DNDMH) or metal nitrates, are also gaining traction. organic-chemistry.org These reagents can offer improved selectivity and milder reaction conditions. researchgate.net
For the cyclopropanation step, developing atom-economical methods is paramount. researchgate.net Traditional methods can generate significant waste. Emerging strategies, such as transition metal-catalyzed cyclopropanation using diazo compounds or hypervalent iodine reagents, offer more efficient routes. nih.govresearchgate.net Gold-catalyzed cyclopropanation of arenes represents another innovative, atom-economical approach that avoids hazardous precursors. nih.gov The goal is to maximize the incorporation of atoms from the reactants into the final product, minimizing waste. researchgate.net
| Synthetic Step | Traditional Method | Sustainable Alternative | Key Advantage | Reference Concept |
| Nitration | Mixed H₂SO₄/HNO₃ | Solid acid catalysts (e.g., Mo(VI)-supported TiO₂–ZrO₂) | Reusability, reduced corrosion | acs.org |
| Milder nitrating agents (e.g., TfONO₂) | Higher selectivity, functional group tolerance | organic-chemistry.org | ||
| Cyclopropanation | Simmons-Smith (Zn-Cu couple, CH₂I₂) | Rh(II)-catalyzed reaction with diazo reagents | Higher efficiency, enantioselectivity | nih.gov |
| Metal-free B(C₆F₅)₃ catalyzed reaction | Avoids transition metal contaminants | acs.org |
Integration of Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental design. For this compound, methods like Density Functional Theory (DFT) can provide deep insights into its electronic structure, reactivity, and potential reaction pathways. lanl.govresearchgate.net
Future research will increasingly rely on computational models to:
Predict Reactivity and Site Selectivity: Calculations can determine the most likely sites for electrophilic or nucleophilic attack and predict the outcomes of C-H activation reactions by modeling transition state energies. acs.org
Elucidate Reaction Mechanisms: DFT studies can map out the energy profiles of potential reaction pathways, helping to understand how catalysts function and why certain products are formed. acs.org
Simulate Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra can aid in the characterization of new derivatives. worldscientific.com
Analyze Electronic Properties: Understanding the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential can explain the molecule's stability and reactivity. lanl.govworldscientific.comnih.gov
These computational approaches can significantly accelerate the discovery process by prioritizing experiments that are most likely to succeed, thereby saving time and resources. dergipark.org.tr High-level calculations, such as CASPT2, can provide benchmark data on the electronic states of nitroaromatic systems, which is crucial for understanding their photochemistry. acs.org
| Computational Method | Application for this compound | Predicted Property | Reference Concept |
| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, activation barriers | acs.org |
| Frontier Molecular Orbital (FMO) analysis | HOMO/LUMO energies, chemical reactivity | researchgate.networldscientific.com | |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic spectra | Excited state energies, UV-Vis absorption | lanl.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling potential biological activity | Correlation of molecular descriptors with toxicity/activity | dergipark.org.tr |
Implementation of Flow Chemistry and Automation in Research and Scale-Up
Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers numerous advantages, particularly for hazardous reactions like nitration. beilstein-journals.orgvapourtec.com The small reactor volumes and superior heat and mass transfer in microreactors significantly enhance safety, minimize the risk of runaway reactions, and often lead to higher yields and selectivity. rsc.orgresearchgate.net
The application of flow chemistry to the synthesis of this compound is a critical future direction. A continuous-flow process for the nitration of cyclopropylbenzene (B146485) could be developed, allowing for precise control over reaction parameters like temperature, pressure, and residence time. rsc.orgbeilstein-journals.org This would not only improve safety but also facilitate easier scale-up from laboratory research to industrial production.
Furthermore, integrating flow reactors with automated systems for reaction optimization and analysis can accelerate research and development. wikipedia.orgresearchgate.netnih.gov Automated platforms can rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for a given transformation. researchgate.net This high-throughput experimentation approach, combined with the scalability of flow chemistry, provides a powerful platform for both discovering new reactivity and developing efficient manufacturing processes for this compound and its derivatives. nih.gov
| Process | Batch Chemistry Challenges | Flow Chemistry/Automation Advantages | Reference Concept |
| Nitration | Highly exothermic, risk of runaway, poor selectivity | Superior temperature control, enhanced safety, improved yield and selectivity | rsc.orgvapourtec.com |
| Reaction Optimization | Time-consuming, requires numerous individual experiments | Automated screening of variables (temperature, stoichiometry, catalysts) | researchgate.netnih.gov |
| Scale-Up | Often requires re-optimization, potential safety issues | Seamless transition from lab to production by running the system for longer | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-Cyclopropyl-3-nitrobenzene in laboratory settings?
- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to potential acute dermal toxicity and environmental hazards . For spills, isolate the area, use inert materials (e.g., vermiculite) to contain the compound, and avoid dispersion into water systems. Collected material should be disposed of via certified hazardous waste channels, adhering to federal and local regulations . Storage should be in airtight containers under inert gas (e.g., nitrogen) to prevent degradation, with regular SDS updates requested from suppliers .
Q. How can researchers synthesize this compound, and what analytical techniques validate its purity?
- Methodological Answer : A common route involves nitration of 1-cyclopropylbenzene using mixed nitric-sulfuric acid under controlled temperatures (0–5°C). Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using:
- HPLC (C18 column, acetonitrile/water mobile phase) to assess >98% purity.
- NMR (¹H and ¹³C) to confirm cyclopropyl ring integration (e.g., ¹H NMR: δ 0.6–1.2 ppm for cyclopropyl protons) and nitro-group positioning .
- FT-IR for characteristic NO₂ asymmetric stretching (~1520 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from steric effects of the cyclopropyl group or solvent polarity impacting resonance. To address this:
- Perform computational validation (DFT calculations at B3LYP/6-31G* level) to compare theoretical vs. experimental NMR/IR spectra .
- Cross-reference with databases like NIST Chemistry WebBook for nitroaromatic compounds .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by cyclopropane ring strain .
Q. What experimental designs are optimal for studying the electrophilic substitution reactivity of this compound?
- Methodological Answer : Design kinetic studies under varying conditions:
- Solvent effects : Compare reactivity in polar aprotic (DMSO) vs. nonpolar (toluene) solvents to assess nitro-group activation.
- Temperature control : Use a jacketed reactor to monitor reaction rates at 25°C, 40°C, and 60°C.
- Competitive experiments : React with equimolar bromine and chlorine electrophiles to determine regioselectivity (meta vs. para substitution).
- Data interpretation : Correlate results with Hammett σ⁺ values, noting cyclopropane’s electron-donating/withdrawing duality .
Q. How can environmental persistence and degradation pathways of this compound be assessed?
- Methodological Answer :
- Aerobic biodegradation : Use OECD 301F test with activated sludge; monitor via LC-MS for intermediates like 3-nitrobenzoic acid.
- Photolytic degradation : Exclude to UV light (λ = 254 nm) in aqueous solution; track nitro-group reduction to amine via UV-Vis spectroscopy .
- Ecotoxicity assays : Use Daphnia magna acute toxicity tests (OECD 202) to determine EC₅₀ values, given the compound’s WGK 3 hazard classification .
Data Contradiction and Validation
Q. What strategies mitigate over-constraining in computational models of this compound’s reactivity?
- Methodological Answer : Over-constrained models (e.g., predicting impossible reaction pathways) require:
- Sensitivity analysis : Vary cyclopropane ring dihedral angles (±10°) in DFT simulations to test steric tolerance .
- Experimental calibration : Validate computational predictions with small-scale reactions (e.g., Friedel-Crafts acylation) .
- Constraint relaxation : Use iterative solver algorithms to prioritize key bonds (C-NO₂) over less critical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
